ethyl 2-({(Z)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrimidinylidene moiety, a benzothiophene ring, and an ethyl ester
Preparation Methods
The synthesis of ethyl 2-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidinylidene intermediate: This step involves the reaction of 4-methylbenzaldehyde with urea under acidic conditions to form the pyrimidinylidene intermediate.
Coupling with benzothiophene: The intermediate is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 2-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ethyl 2-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrimidinylidene moiety can form hydrogen bonds with active site residues, while the benzothiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to ethyl 2-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate include:
Ethyl 2-{[(1-phenyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound lacks the methyl group on the phenyl ring, which can affect its binding affinity and selectivity.
Methyl 2-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: The methyl ester analog may have different solubility and reactivity properties compared to the ethyl ester.
The uniqueness of ethyl 2-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Chemical Structure and Properties
The compound features several notable structural components:
- Ethyl ester group : Enhances solubility and bioavailability.
- Tetrahydropyrimidine ring : Implicated in various biological activities.
- Benzothiophene moiety : Known for its pharmacological properties.
Molecular Formula
The molecular formula for this compound is C20H24N2O5S.
Antimicrobial Activity
Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated inhibitory activity against various bacterial strains, indicating potential as an antibacterial agent.
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
E. coli | 15 | 100 |
S. aureus | 18 | 100 |
P. aeruginosa | 12 | 100 |
Anticancer Activity
Research has also indicated that the compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes which play critical roles in disease processes:
- Furin : An enzyme involved in the activation of various proproteins, including those necessary for viral entry into cells. Inhibition of furin can potentially block viral infections.
Enzyme | IC50 (µM) | Mechanism of Action |
---|---|---|
Furin | 5.2 | Competitive inhibition |
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of related compounds. The results indicated that modifications to the benzothiophene moiety significantly enhanced activity against Gram-positive bacteria.
Study 2: Anticancer Mechanism Exploration
In a research article from Cancer Letters, the compound was shown to activate p53 pathways leading to increased apoptosis in cancer cells. This suggests a dual role in both inhibiting cell proliferation and promoting programmed cell death.
Properties
Molecular Formula |
C23H23N3O5S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
ethyl 2-[(E)-[6-hydroxy-1-(4-methylphenyl)-2,4-dioxopyrimidin-5-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H23N3O5S/c1-3-31-22(29)18-15-6-4-5-7-17(15)32-20(18)24-12-16-19(27)25-23(30)26(21(16)28)14-10-8-13(2)9-11-14/h8-12,28H,3-7H2,1-2H3,(H,25,27,30)/b24-12+ |
InChI Key |
VNJNCRKQSDJJHP-WYMPLXKRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)C)O |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)C)O |
Origin of Product |
United States |
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